2-(2,6-Difluorophenyl)ethanol
Overview
Description
2-(2,6-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2,6-Difluorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2,6-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,6-difluoroacetophenone. This process uses a palladium or platinum catalyst under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,6-difluorobenzaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 2,6-difluorophenylethane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 2,6-Difluorobenzaldehyde.
Reduction: 2,6-Difluorophenylethane.
Substitution: 2,6-Difluorophenyl chloride or bromide.
Scientific Research Applications
2-(2,6-Difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)ethanol is primarily related to its ability to interact with various biological targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can modulate the activity of enzymes involved in metabolic processes, leading to its diverse biological effects .
Comparison with Similar Compounds
- 2,6-Difluorophenol
- 2,4-Difluorophenol
- 3,4-Difluorophenol
- 3,5-Difluorophenol
- 2-Fluorophenol
- 4-Fluorophenol
Comparison: 2-(2,6-Difluorophenyl)ethanol is unique due to the presence of the hydroxyl group on the ethyl chain, which imparts different chemical and biological properties compared to its phenol counterparts. The hydroxyl group allows for additional reactions such as esterification and etherification, expanding its utility in organic synthesis. Additionally, the position of the fluorine atoms on the phenyl ring influences its reactivity and stability, making it distinct from other fluorinated phenols .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHNMSIIGRNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666683 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168766-16-3 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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